molecular formula C14H20F2N4O2 B10952045 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Cat. No.: B10952045
M. Wt: 314.33 g/mol
InChI Key: DIWXKZFJTRYURY-UHFFFAOYSA-N
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Description

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole with an appropriate acylating agent to form the desired amide . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring play a crucial role in binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both difluoromethyl and pyrrolidinyl groups sets it apart from other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C14H20F2N4O2

Molecular Weight

314.33 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

InChI

InChI=1S/C14H20F2N4O2/c1-10-8-11(14(15)16)18-20(10)9-12(21)17-5-3-7-19-6-2-4-13(19)22/h8,14H,2-7,9H2,1H3,(H,17,21)

InChI Key

DIWXKZFJTRYURY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCCN2CCCC2=O)C(F)F

Origin of Product

United States

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